manganese;oxalic acid;dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

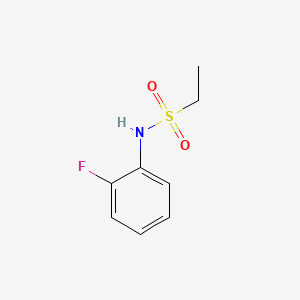

Manganese(2+);oxalate, also known as Manganese oxalate, is a chemical compound and a salt of manganese and oxalic acid with the chemical formula MnC2O4 . The compound forms light pink crystals, does not dissolve in water, and forms crystalline hydrates . It occurs naturally as the mineral Lindbergite .

Synthesis Analysis

Polymorphic manganese oxalates can be synthesized by a solvothermal process . Monoclinic α-MnC2O4·2H2O can be prepared with the reactant concentration below 0.2 mol·L−1, while orthonormal MnC2O4·3H2O can be prepared with the reactant concentration above 0.2 mol·L−1 . After removing crystal water, MnC2O4·2H2O and MnC2O4·3H2O are transformed into orthonormal MnC2O4 .Molecular Structure Analysis

The crystal structure of Manganese(2+);oxalate is built from anionic, two-dimensional, honeycomb networks formed by the oxalate-bridged Mn (II) ions . The manganese atom is coordinated with the two chelate oxalates in the equatorial plane and two water molecules in axial positions .Chemical Reactions Analysis

Manganese(2+);oxalate decomposes upon heating . In the presence of permanganate in acidic solution, it can undergo oxidation .Physical And Chemical Properties Analysis

Manganese(2+);oxalate forms light pink crystals . It does not dissolve in water . It forms crystalline hydrates of the composition MnC2O4•nH2O, where n = 2 and 3 . The compound has a molar mass of 142.956 g·mol−1 and a density of 2.43 .Scientific Research Applications

Magnetic Properties and Structural Analysis

Research demonstrates the synthesis of compounds involving Manganese(II) oxalate, showcasing intriguing magnetic properties and unique structural frameworks. For instance, a compound with a formula (Bu4N)2[Mn2{Cu(opba)}2ox], where oxalate ions bridge copper and manganese ions, exhibits antiferromagnetic interactions and a layered heterobimetallic structure (Marinho et al., 2013). Similarly, diverse manganese oxalates like MnC2O4·2H2O and Mn2(C2O4)(OH)2 have been synthesized, revealing one-dimensional chains and three-dimensional frameworks, respectively, connected via oxalate bridges (Lethbridge et al., 2003).

Nanotechnology and Materials Science

Manganese(II) oxalate also finds application in nanotechnology and materials science. Nanorods of manganese oxalate serve as precursors for various manganese oxide nanoparticles like MnO, Mn2O3, and Mn3O4, each exhibiting distinct properties such as antiferromagnetic or ferrimagnetic transitions (Ahmad et al., 2004). In another study, manganese oxalate microtubes were synthesized and used as anode material for lithium-ion batteries, demonstrating high reversible capacity and improved electrode kinetics due to their unique microtube structure (Yang et al., 2019).

Environmental and Biochemical Insights

Manganese(II) oxalate's role extends to environmental science and biochemistry. For instance, the influence of oxalate anions on manganese electrodeposition in sulfate solutions was studied, revealing that oxalate anions can enhance the morphology of electrodeposited films (Xue et al., 2016). Additionally, the interactions of metal oxide nanoparticles with barley oxalate oxidase, a manganese-containing enzyme, were explored, highlighting the potential modulation of enzymatic activity and stability by nanoparticles (Chauhan et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

Manganese oxalate, also known as Manganese(2+);oxalate, is a chemical compound that primarily targets the formation of various manganese oxides . It is used as a precursor for obtaining oxide systems and oxide particles with specified stoichiometric composition and crystallite size . The manganese atom in Manganese oxalate is coordinated with the two chelate oxalates in the equatorial plane and two water molecules in axial positions .

Mode of Action

The interaction of Manganese oxalate with its targets involves a step-wise dehydration process . This process is based on molecular dynamic simulations and results in the formation of single-phase nanoparticles of various manganese oxides, such as MnO, Mn2O3, and Mn3O4 . The four manganese coordination sites are occupied by oxalate oxygen atoms .

Biochemical Pathways

Manganese oxalate affects several biochemical pathways. It plays a role in the oxalate-carbonate pathway, a biogeochemical process linking calcium oxalate oxidation and carbonate precipitation . This results in the transfer of atmospheric carbon dioxide into calcium carbonate as a carbon reservoir . Additionally, it is involved in the degradation of the lignocellulose complex by fungi .

Pharmacokinetics

The ADME properties of Manganese oxalate are influenced by its physical and chemical properties. It forms crystalline hydrates, which impacts its bioavailability .

Result of Action

The molecular and cellular effects of Manganese oxalate’s action are diverse. It is involved in the synthesis of single-phase nanoparticles of various manganese oxides . It also plays a role in the decomposition of reactive oxygen species . Furthermore, it contributes to the formation of calcium carbonate, thereby playing a role in carbon sequestration .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of Manganese oxalate. For instance, the structure and magnetic properties of Manganese oxalate hydrates are influenced by the environment . Additionally, the solvothermal process can control the synthesis of polymorphic Manganese oxalates . The catalytic performance of Manganese oxide, which is prepared by the oxalate route, is correlated with surface area, pore size, low-temperature reducibility, and distribution of surface species .

Biochemical Analysis

Biochemical Properties

Manganese (Mn) is an essential micronutrient with many functional roles in plant metabolism . Manganese acts as an activator and co-factor of hundreds of metalloenzymes in plants . Because of its ability to readily change oxidation state in biological systems, Mn plays an important role in a broad range of enzyme-catalyzed reactions, including redox reactions, phosphorylation, decarboxylation, and hydrolysis . Manganese (II) is the prevalent oxidation state of Mn in plants and exhibits fast ligand exchange kinetics .

Cellular Effects

Manganese is an essential trace element within organisms spanning the entire tree of life . In bacteria, it can function as a cofactor for diverse enzymes involved in central carbon metabolism . Manganese-centric bacterial species, in particular lactobacilli, require little to no Fe2+ and use Mn2+ for a wider variety of functions . These organisms can accumulate extraordinarily high amounts of Mn2+ intracellularly, enabling the nonenzymatic use of Mn2+ for decomposition of reactive oxygen species while simultaneously functioning as a mechanism of competitive exclusion .

Molecular Mechanism

The molecular mechanism of Manganese oxalate involves its coordination with two chelate oxalates in the equatorial plane and two water molecules in axial positions . The manganese atom is confirmed as 2+ by bond valence sums . The four manganese coordination sites are occupied by oxalate oxygen atoms .

Temporal Effects in Laboratory Settings

It is known that Manganese oxalate forms crystalline hydrates of the composition MnC2O4•nH2O, where n = 2 and 3 . The crystalline hydrate of the composition MnC2O4•2H2O forms light pink crystals of the orthorhombic system .

Dosage Effects in Animal Models

It is known that animal models of developmental manganese exposure have demonstrated that manganese can cause lasting attentional and sensorimotor deficits, akin to an ADHD-inattentive behavioral phenotype .

Metabolic Pathways

Manganese is involved in various metabolic pathways. In plants, it acts as a cofactor for diverse enzymes involved in central carbon metabolism . Oxalate is a metabolic end-product whose systemic concentrations are highly variable among individuals . Genetic and non-genetic reasons underlie elevated plasma concentrations and tissue accumulation of oxalate, which is toxic to the body .

Transport and Distribution

It is known that Manganese oxalate forms light pink crystals and does not dissolve in water .

Subcellular Localization

It is known that Manganese is an essential micronutrient with many functional roles in plant metabolism . Manganese acts as an activator and co-factor of hundreds of metalloenzymes in plants .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Manganese(2+);oxalate can be achieved through a precipitation reaction between a soluble manganese salt and oxalic acid.", "Starting Materials": [ "Manganese(II) chloride tetrahydrate (MnCl2.4H2O)", "Oxalic acid dihydrate (C2H2O4.2H2O)", "Deionized water (H2O)" ], "Reaction": [ "Dissolve 10 g of MnCl2.4H2O in 100 mL of deionized water in a beaker.", "Dissolve 7.5 g of oxalic acid dihydrate in 100 mL of deionized water in a separate beaker.", "Slowly add the oxalic acid solution to the manganese chloride solution while stirring continuously.", "A white precipitate of manganese oxalate will form.", "Filter the precipitate using a Buchner funnel and wash with deionized water.", "Dry the precipitate in an oven at 60°C for 2 hours.", "The resulting product is Manganese(2+);oxalate." ] } | |

CAS RN |

6556-16-7 |

Molecular Formula |

C2H6MnO6 |

Molecular Weight |

181.00 g/mol |

IUPAC Name |

manganese;oxalic acid;dihydrate |

InChI |

InChI=1S/C2H2O4.Mn.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2 |

InChI Key |

VOEZDMCKEMNFOS-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)[O-])[O-].[Mn+2] |

Canonical SMILES |

C(=O)(C(=O)O)O.O.O.[Mn] |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2606282.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2606284.png)

![5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2606288.png)

![N-(4-chlorophenyl)-2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2606292.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2606293.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2606297.png)